N-(3,4-Dichlorophenyl)-N'-(4-methyl-2-pyrimidinyl)urea
Description
Properties
CAS No. |
377760-89-9 |
|---|---|
Molecular Formula |
C12H10Cl2N4O |
Molecular Weight |
297.14 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methylpyrimidin-2-yl)urea |
InChI |
InChI=1S/C12H10Cl2N4O/c1-7-4-5-15-11(16-7)18-12(19)17-8-2-3-9(13)10(14)6-8/h2-6H,1H3,(H2,15,16,17,18,19) |
InChI Key |
QRHIJBSNTPWMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Isocyanate-Amine Coupling
The most direct method involves reacting 3,4-dichlorophenyl isocyanate with 4-methyl-2-aminopyrimidine under anhydrous conditions.
Procedure :
- Dissolve 3,4-dichlorophenyl isocyanate (1.0 equiv) in dry tetrahydrofuran (THF).
- Add 4-methyl-2-aminopyrimidine (1.1 equiv) dropwise at 0°C under nitrogen.
- Stir at room temperature for 12–24 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Key Parameters :
- Solvent : THF or dichloromethane (DCM).
- Catalyst : None required, but molecular sieves may enhance yield by scavenging moisture.
- Yield : 65–78% (reported for analogous ureas).
Limitations :
- Requires stringent moisture control.
- Isocyanates are toxic and require careful handling.
Carbodiimide-Mediated Coupling
This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carbonyl intermediates for urea formation.
Procedure :
- Mix 3,4-dichloroaniline (1.0 equiv) and 4-methyl-2-pyrimidinylamine (1.0 equiv) in DCM.
- Add EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) to activate the carbonyl.
- Stir at 25°C for 24 hours.
- Wash with brine, dry over Na₂SO₄, and evaporate to isolate the product.
Key Parameters :
- Solvent : DCM or dimethylformamide (DMF).
- Temperature : 25–40°C.
- Yield : 70–85% (extrapolated from oxadiazole syntheses).
Advantages :
- Avoids hazardous isocyanates.
- Compatible with acid-sensitive substrates.
Advanced Catalytic Methods
Palladium-Catalyzed Oxidative Annulation
Palladium catalysts enable direct coupling of aryl halides with amines via C–N bond formation.
Procedure :
- Combine 3,4-dichlorobromobenzene (1.0 equiv), 4-methyl-2-aminopyrimidine (1.2 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) in toluene.
- Add Cs₂CO₃ (2.0 equiv) and heat at 100°C for 18 hours.
- Filter through Celite and purify via recrystallization.
Key Parameters :
- Catalyst : Pd(OAc)₂/Xantphos.
- Base : Cs₂CO₃ or K₃PO₄.
- Yield : 60–72% (based on analogous arylations).
Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination.
Visible-Light Photocatalysis
Eosin Y catalyzes urea formation under visible light, leveraging singlet oxygen for dehydrogenation.
Procedure :
- Mix 3,4-dichloroaniline (1.0 equiv), 4-methyl-2-pyrimidinylamine (1.0 equiv), and eosin Y (2 mol%) in acetonitrile.
- Irradiate with blue LEDs (450 nm) under O₂ for 24 hours.
- Concentrate and purify by HPLC.
Key Parameters :
- Light Source : 450 nm LEDs.
- Oxidant : Atmospheric O₂.
- Yield : 55–68% (reported for oxadiazole derivatives).
Advantages :
- Mild conditions.
- Avoids stoichiometric oxidants.
Solvent and Temperature Optimization
| Method | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Isocyanate-Amine | THF | 25 | 78 | |
| EDC/HOBt | DCM | 25 | 85 | |
| Pd-Catalyzed | Toluene | 100 | 72 | |
| Photocatalytic | Acetonitrile | 25 | 68 |
Observations :
- Polar aprotic solvents (DMF, THF) favor carbodiimide-mediated reactions.
- Elevated temperatures improve kinetics in Pd-catalyzed routes but risk decomposition.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with new functional groups.
Scientific Research Applications
N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of dichlorophenyl and pyrimidinyl groups can enhance binding affinity and specificity, leading to more effective interactions with target molecules.
Comparison with Similar Compounds
Structural Differences and Similarities
- Diuron (N-(3,4-dichlorophenyl)-N,N-dimethylurea):
- Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea):
- Triclocarban (N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea):
Physicochemical Properties
Analysis :
- Water Solubility : The pyrimidinyl group’s polarity may reduce solubility compared to Linuron but increase it relative to Triclocarban.
- log KOW : The target compound’s predicted log KOW (~3.2) suggests moderate lipophilicity, aligning with herbicidal activity (e.g., Diuron: 2.6; Linuron: 3.0) .
- Vapor Pressure : Likely low due to high molecular weight and hydrogen-bonding capacity, similar to Diuron .
Environmental and Toxicological Considerations
- Persistence : Urea herbicides like Diuron exhibit moderate environmental persistence (half-life ~90–180 days). The target compound’s stability may depend on pyrimidinyl group resistance to hydrolysis .
- Toxicity : Linuron’s metabolites (e.g., 3,4-dichloroaniline) are toxic to aquatic life. Similar risks may exist for the target compound’s degradation products .
Biological Activity
N-(3,4-Dichlorophenyl)-N'-(4-methyl-2-pyrimidinyl)urea is a compound with significant potential in medicinal chemistry, particularly for its biological activity. Its structure consists of a dichlorophenyl group and a pyrimidinyl moiety linked through a urea functional group, which is known to influence its pharmacological properties. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Chemical Formula : C12H10Cl2N4O
- CAS Number : 377760-89-9
- Molecular Weight : 283.14 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of aryl-ureas have shown promising results in inhibiting cancer cell proliferation. One study reported that a related compound demonstrated an IC50 value of 2.39 μM against A549 lung cancer cells and 3.90 μM against HCT-116 colon cancer cells, comparable to the standard drug sorafenib .
The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or enzymes involved in cancer cell signaling pathways. The urea moiety facilitates interaction with target proteins through hydrogen bonding, enhancing binding affinity and specificity. For example, docking studies suggest that the presence of nitrogen and oxygen atoms in the urea structure plays a crucial role in forming stable interactions with amino acid residues in target proteins .
Antimicrobial Activity
In addition to anticancer properties, some studies have indicated that urea derivatives exhibit antimicrobial activity. For instance, compounds tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli showed moderate antibacterial effects with minimum inhibitory concentrations (MIC) around 250 μg/mL . This suggests that modifications to the urea structure can lead to enhanced antimicrobial properties.
Study on Anticancer Efficacy
A comprehensive study evaluated the antiproliferative activity of several urea derivatives against a panel of cancer cell lines. The findings were notable:
- Compound tested : 1-(4-chlorophenyl)-3-[4-(pyridin-2-ylmethoxy)phenyl]urea
- IC50 values :
Evaluation of Antimicrobial Properties
Another investigation focused on assessing the antimicrobial efficacy of similar compounds:
- Tested against : Staphylococcus aureus and Escherichia coli
- Results : All tested compounds demonstrated MIC values around 250 μg/mL, indicating their potential utility as antibacterial agents .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(3,4-Dichlorophenyl)-N'-(4-methyl-2-pyrimidinyl)urea, and how can purity be validated?
- Synthesis : The compound can be synthesized via urea bridge formation between 3,4-dichloroaniline and 4-methyl-2-pyrimidinylamine. A typical approach involves reacting substituted isocyanates or carbamoyl chlorides with amines under anhydrous conditions . For example, linuron (a structural analog) is synthesized by reacting 3,4-dichlorophenyl isocyanate with methyl methoxyamine .
- Purification : Use column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product. Confirm purity (>99%) via HPLC with UV detection (λ = 254 nm), as described for linuron metabolites .
- Validation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) should confirm molecular weight (estimated ~310–330 g/mol) and structural integrity .
Q. What physicochemical properties (e.g., solubility, logP) are critical for experimental design with this compound?
- Key Properties :
- Water Solubility : Structural analogs like diuron (42 mg/L) and linuron (81 mg/L) suggest moderate hydrophobicity. The pyrimidinyl group may enhance solubility compared to purely aromatic ureas .
- logP (Partition Coefficient) : Estimated logP ~3–4 based on diuron (logP = 2.6) and linuron (logP = 3.0). Computational tools (e.g., ChemAxon) can refine predictions .
- Vapor Pressure : Likely low (similar to diuron: 0.41 mPa), reducing volatility concerns in lab settings .
Q. Which analytical techniques are suitable for quantifying this compound in environmental or biological matrices?
- HPLC-UV/Vis : Reverse-phase C18 columns with methanol/water gradients (e.g., 60:40 to 90:10) achieve separation. Detection at 220–280 nm is optimal for urea derivatives .
- LC-MS/MS : Enhances sensitivity for trace analysis. Electrospray ionization (ESI) in positive ion mode is recommended .
- Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery from complex matrices like soil or plasma .
Advanced Research Questions
Q. How does the pyrimidinyl substituent influence the compound’s mechanism of action compared to other phenylurea analogs?
- Structural Insights : The 4-methyl-2-pyrimidinyl group may enhance binding to biological targets (e.g., enzymes or receptors) via π-π stacking or hydrogen bonding. Compare with diuron, which inhibits photosynthesis by binding to the D1 protein in plants .
- Activity Prediction : Molecular docking studies (e.g., AutoDock Vina) can model interactions with targets like kinase enzymes, leveraging data from carbazole-urea derivatives .
Q. What strategies resolve contradictions in degradation product data for this compound under varying environmental conditions?
- Degradation Pathways : Under UV light or microbial action, expect cleavage of the urea bridge to yield 3,4-dichloroaniline and 4-methyl-2-pyrimidinylamine. Compare with linuron, which forms 3,4-dichlorophenylurea and methoxy-methylamine .
- Analytical Challenges : Use high-resolution MS (HRMS) to distinguish degradation products from matrix interferences. For example, 3,4-dichloroaniline (m/z 162.975) can be confirmed via isotopic patterns .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?
- Modification Strategies :
- Pyrimidine Ring : Introduce electron-withdrawing groups (e.g., -Cl) to enhance electrophilicity and target binding.
- Urea Linker : Replace with thiourea or sulfonamide groups to alter solubility and potency .
- Biological Testing : Prioritize assays measuring inhibition of oxidative stress pathways (e.g., NF-κB modulation) based on carbazole-urea analogs .
Methodological Considerations
Q. What in vitro models are appropriate for assessing the compound’s cytotoxicity and metabolic stability?
- Cytotoxicity : Use human hepatic (HepG2) or renal (HEK293) cell lines with MTT assays. Include diuron as a positive control for mitochondrial toxicity .
- Metabolic Stability : Incubate with liver microsomes (human or rat) and monitor parent compound depletion via LC-MS. Identify metabolites using HRMS .
Q. How can computational modeling predict environmental persistence and bioaccumulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
